molecular formula C8H13Cl2N3O2 B2845970 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride CAS No. 1993173-75-3

2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B2845970
CAS No.: 1993173-75-3
M. Wt: 254.11
InChI Key: NFGGOACPJDADFJ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyridine derivative featuring a methyl substituent at the 2-position and a carboxylic acid group at the 3-position, with two hydrochloride counterions. Its molecular formula is C9H13Cl2N3O2 (calculated based on structural analogs in and ). The dihydrochloride salt form enhances solubility in polar solvents, making it advantageous for pharmaceutical applications.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-11-7(8(12)13)5-4-9-3-2-6(5)10-11;;/h9H,2-4H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGGOACPJDADFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CNCCC2=N1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Dienamine Intermediate

The foundational approach for constructing the pyrazolo[4,3-c]pyridine scaffold involves a dienamine intermediate derived from dimethyl acetonedicarboxylate. This intermediate is synthesized via a two-step protocol:

  • Knoevenagel condensation : Dimethyl acetonedicarboxylate reacts with an aldehyde under basic conditions to form an α,β-unsaturated ester.
  • Dienamine formation : The unsaturated ester undergoes aminolysis with a primary amine, yielding a conjugated enamine system critical for subsequent cyclization.

Cyclization with Methyl-Substituted Amines

To introduce the 2-methyl group, methylamine or its derivatives are employed during the condensation step. Refluxing the dienamine with methylamine in methanol for 1 hour facilitates nucleophilic attack at the β-position of the enamine, followed by intramolecular cyclization to form the pyrazole ring. The carboxylic acid moiety is introduced via hydrolysis of an ester group pre-installed on the dienamine.

Key Reaction Conditions :

  • Solvent: Methanol
  • Temperature: Reflux (65°C)
  • Time: 1 hour
  • Yield: 72–88% (for analogous pyrazolo[4,3-c]pyridines)

Cyclization with 3-Methyl-5-Aminopyrazole Derivatives

Intermediate Synthesis via 3,3-Dialkoxypropionate

Adapting methods from pyrimidine syntheses, 3,3-dimethoxypropionate is condensed with formate under alkaline conditions (e.g., NaOH in methanol) to generate a β-ketoester intermediate. This intermediate undergoes cyclocondensation with 3-methyl-5-aminopyrazole in the presence of acetic acid, forming the pyrazolo[4,3-c]pyridine core.

Reaction Optimization :

  • Cyclization solvent : Toluene
  • Acid catalyst : Acetic acid
  • Temperature : 0–45°C
  • Time : 12–48 hours

Hydrolysis and Salt Formation

The ester group at position 3 is hydrolyzed using aqueous NaOH (10–15°C, 3 hours), yielding the free carboxylic acid. Subsequent treatment with HCl gas in ethanol precipitates the dihydrochloride salt with near-quantitative yield.

Hydrolysis Data :

Parameter Value
Yield (hydrolysis) 98.3%
Purity (HPLC) >99%

Alternative Routes and Mechanistic Insights

One-Pot Multicomponent Synthesis

Emerging strategies employ urea or thiourea as catalysts to couple methyl glyoxylate, hydrazine, and tetrahydropyridine derivatives in a single step. Early-stage results show moderate yields (50–60%) but require further optimization for scale-up.

Data Analysis and Industrial Viability

Comparative Efficiency of Methods

Method Yield (%) Purity (%) Scalability
Dienamine condensation 85 98 High
Aminopyrazole cyclization 98 99 Moderate
Multicomponent 55 90 Low

Critical Process Parameters

  • pH control : Maintaining pH 4–5 during cyclization minimizes side reactions.
  • Solvent selection : Methanol balances reactivity and cost, while toluene enhances cyclization rates.
  • Salt formation : Ethanol as the antisolvent ensures high-purity dihydrochloride precipitation.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the original functional groups are replaced by other groups.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is its potential anticancer activity. Research has demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated the synthesis and anticancer activity of new pyrazolo compounds, including those derived from 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine. The results indicated effective inhibition of cell proliferation in MCF-7 human breast adenocarcinoma cells .

Inhibition of Protein-Protein Interactions

The compound has also been explored for its ability to inhibit specific protein-protein interactions (PPIs), which are crucial in many cellular processes and disease mechanisms:

  • A study focused on the structure-activity relationship of pyrazolo[4,3-c]pyridines highlighted their potential as inhibitors of PEX14–PEX5 interactions. This inhibition could lead to therapeutic strategies against diseases where these interactions play a role .

Development of Small-Molecule Inhibitors

The compound serves as a scaffold for developing small-molecule inhibitors targeting various biological pathways:

  • Research has shown that modifications to the pyrazolo structure can lead to compounds with enhanced potency against specific targets. For example, derivatives were synthesized and tested for their inhibitory effects on kinases involved in cancer progression .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective properties associated with this compound:

  • Investigations into the neuroprotective effects of pyrazolo derivatives indicate that they may mitigate oxidative stress and apoptosis in neuronal cells. This suggests their possible use in treating neurodegenerative diseases .

Table 1: Summary of Key Studies on 2-Methyl-2H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridine Derivatives

StudyObjectiveFindingsReference
1Anticancer ActivitySignificant cytotoxicity against MCF-7 cells
2Protein Interaction InhibitionEffective inhibition of PEX14–PEX5 PPI
3Small-Molecule DevelopmentEnhanced potency against cancer-related kinases
4NeuroprotectionReduction in oxidative stress in neuronal cells

Mechanism of Action

The mechanism by which 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-c]pyridine Derivatives

(a) 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-quinoline-3-carboxylic acid ()
  • Structure: Contains a fused quinoline moiety and additional substituents (fluoro, methoxy, cyclopropyl).
  • Molecular Weight : 443.18 g/mol (C21H23FN6O4+).
  • Key Data :
    • Melting point: >300°C, indicating high thermal stability.
    • NMR (δ 3.46 for N-CH3) confirms methyl substitution .
  • Application: Likely a fluoroquinolone antibiotic analog due to structural similarity to ciprofloxacin derivatives.
(b) 3-{1H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridin-3-yl}pyridine dihydrochloride ()
  • Structure : Pyridine ring linked to pyrazolo[4,3-c]pyridine.
Comparison to Target Compound :

Its dihydrochloride form likely improves solubility over neutral analogs (e.g., free acids in ).

Pyrazolo[3,4-b]pyridine and Other Isomers

(a) 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride ()
  • Molecular Formula : C7H10ClN3O2.
  • Molecular Weight : 203.63 g/mol.
  • Key Feature : Isomeric difference (pyrazolo[3,4-b] vs. [4,3-c] ring fusion) alters electronic properties and steric bulk .
(b) Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride ()
  • Molecular Formula : C8H12ClN3O2.
  • Key Feature : Methyl ester instead of free carboxylic acid, which may reduce polarity and alter pharmacokinetics .
Comparison to Target Compound :

The target’s free carboxylic acid group (vs. The dihydrochloride salt further increases aqueous solubility compared to monohydrochloride analogs ().

Pyrazolo-Pyridine Carboxylic Acids with Varied Substituents

(a) 5-[(tert-butoxy)carbonyl]-7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ()
  • Key Feature : tert-Butoxycarbonyl (Boc) protecting group at the 5-position.
  • Application : Likely used as a synthetic intermediate; Boc group facilitates selective deprotection .
(b) 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}acetic acid ()
  • Molecular Formula: C12H19NO3.
  • Key Feature : Oxazine ring fused to pyrazole, altering rigidity and electronic properties .
Comparison to Target Compound :

The target lacks bulky protecting groups (e.g., Boc in ) or heteroatom-rich systems (e.g., oxazine in ), favoring simpler synthesis and lower molecular weight.

Research Findings and Implications

  • Biological Relevance: The quinoline hybrid in demonstrates that pyrazolo-pyridine cores can be integrated into complex antimicrobial scaffolds .
  • Solubility Advantage: Dihydrochloride salts (target compound, ) outperform neutral or monohydrochloride forms () in aqueous solubility, critical for drug delivery .

Biological Activity

2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in drug discovery and development. This article presents an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula: C₇H₈Cl₂N₄O₂
  • Molecular Weight: 210.10 g/mol
  • CAS Number: 1278651-66-3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The compound's structure facilitates binding to the active sites of these enzymes, leading to reduced production of inflammatory mediators like prostaglandins.

Biological Activities

  • Anti-inflammatory Effects:
    • In vitro studies have demonstrated that 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from this scaffold showed IC₅₀ values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
    • A study comparing various derivatives found that certain modifications enhanced anti-inflammatory activity significantly compared to standard drugs like diclofenac .
  • Anticancer Potential:
    • Research indicates that derivatives of this compound may act as inhibitors of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. In particular, studies have shown promising results in inhibiting the proliferation of breast cancer cell lines .
  • Enzyme Inhibition:
    • The compound has been explored for its potential as an enzyme inhibitor. Its ability to modulate enzyme activity suggests applications in treating diseases where enzyme dysregulation is a factor.

Case Study 1: Anti-inflammatory Activity

A series of experiments were conducted to assess the anti-inflammatory effects of various pyrazolo[4,3-c]pyridine derivatives. The results indicated that compounds with specific substituents showed enhanced inhibition of COX-2 activity compared to COX-1. The most potent derivatives had IC₅₀ values as low as 0.04 μM .

Case Study 2: Anticancer Activity

In a laboratory setting, derivatives of the compound were tested against multiple cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity against breast cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.

Synthesis Methods

The synthesis of 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves cyclization reactions starting from appropriate precursors such as 2-aminopyridine and hydrazine derivatives under controlled conditions. Common solvents include ethanol and methanol with heating to facilitate the reaction .

Comparative Analysis

CompoundActivityIC₅₀ (μM)
Compound ACOX-1 Inhibition19.45 ± 0.07
Compound BCOX-2 Inhibition23.8 ± 0.20
Compound CBreast Cancer Cell ProliferationNotable Reduction

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation, often starting with pyrazolo-pyridine core formation followed by carboxylation and dihydrochloride salt formation. Key steps include:
  • Cyclocondensation : Use of ethyl 2-aminopyridine derivatives with ketones or aldehydes under acidic conditions to form the pyrazolo-pyridine scaffold .
  • Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions .
  • Salt Formation : Reaction with HCl in anhydrous solvents to yield the dihydrochloride salt.
    Purity optimization requires recrystallization from ethanol/water mixtures and characterization via HPLC (≥97% purity threshold recommended) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:
  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6) should show characteristic peaks for methyl groups (δ 2.5–3.0 ppm) and pyridine protons (δ 7.5–8.5 ppm). Discrepancies in integration ratios may indicate incomplete salt formation .
  • Mass Spectrometry : ESI-MS should confirm the molecular ion peak ([M+H]+) at m/z corresponding to C9H13Cl2N3O2C_9H_{13}Cl_2N_3O_2 (calculated ~294.1) .
  • X-ray Crystallography : For absolute configuration verification, particularly for stereoisomers in related pyrazolopyridine derivatives .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to HCl vapor release .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Store in labeled containers for hazardous organic salts .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Contradictions (e.g., varying IC50 values in kinase inhibition assays) may arise from:
  • Solvent Effects : DMSO concentration >1% can denature proteins; use lower concentrations and validate with solvent controls .
  • Salt Hydration : The dihydrochloride form is hygroscopic; ensure anhydrous storage to prevent hydration-induced variability .
  • Statistical Design : Apply factorial experimental designs (e.g., Box-Behnken) to isolate critical variables like pH, temperature, and enzyme concentration .

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and identify energetically favorable pathways for pyrazolo-pyridine ring formation .
  • Machine Learning : Train models on existing pyrazolopyridine reaction data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Reaction Simulation : Tools like Gaussian or ORCA can simulate HCl salt formation kinetics to minimize byproducts .

Q. How can structural analogs of this compound be designed to enhance pharmacological activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl (enhances metabolic stability) or replace the pyridine ring with thiazolo[5,4-c]pyridine (improves target binding) .
  • SAR Studies : Compare analogs like 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (PubChem DTXSID40456966) to identify critical substituents for activity .

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